molecular formula C19H19N7O3 B607375 Etc-159 CAS No. 1638250-96-0

Etc-159

货号 B607375
CAS 编号: 1638250-96-0
分子量: 393.407
InChI 键: COEZTQWWLJCBEC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ETC-159 (also known as ETC-1922159) is a potent, orally available PORCN inhibitor . It inhibits β-catenin reporter activity with an IC50 of 2.9 nM . It has been used in trials studying the treatment of Solid Tumours .


Molecular Structure Analysis

The molecular formula of ETC-159 is C19H17N7O3 . The exact mass is 393.15 and the molecular weight is 393.407 .


Chemical Reactions Analysis

ETC-159 blocks the secretion and activity of all Wnts . It has robust activity in multiple cancer models driven by high Wnt signaling .


Physical And Chemical Properties Analysis

The physical and chemical properties of ETC-159 include a molecular formula of C19H19N7O3 and a molecular weight of 391.38 . It’s a crystalline solid with solubility in DMF and DMSO .

科学研究应用

1. Application in Osteosarcoma Research

  • Summary of the Application : ETC-159, an upstream Wnt inhibitor, has been used in the treatment of osteosarcomas (OS), which are high-grade cancers with limited therapeutic options and poor prognostic outlook . ETC-159 inhibits the extracellular secretion of Wnt, a key driver of OS .
  • Methods of Application : In vitro and in vivo murine and chick chorioallantoic membrane xenograft models were established to examine the effect of ETC-159 on OS .
  • Results or Outcomes : Treatment with ETC-159 resulted in markedly decreased β-catenin staining in xenografts, increased tumour necrosis, and a significant reduction in vascularity . These results suggest that ETC-159 can induce tumour necrosis in OS, consistent with the hypothesis that OS is a Wnt-driven neoplasm .

2. Application in Microsatellite Stable (MSS) Cancers

  • Summary of the Application : ETC-159 has advanced into the dose expansion portion of its Phase 1B clinical trial, testing the preliminary efficacy and safety of ETC-159 in a subset of genetically defined patients with MSS cancers . MSS tumours have few genetic aberrations and patients are usually unresponsive to immunotherapy .
  • Methods of Application : The Phase 1B dose expansion study tests ETC-159 as a monotherapy in MSS colorectal cancer (CRC) patients who have a specific genetic mutation, called “RSPO Fusion”, and in combination with the immune checkpoint inhibitor pembrolizumab in MSS colorectal cancer patients who do not have RSPO fusions, as well as in patients with MSS endometrial and MSS ovarian cancers .
  • Results or Outcomes : The first portion of the Phase 1B trial, the dose escalation study, has been completed and a safe dose of ETC-159 in combination with pembrolizumab has been defined . The ability of ETC-159 to sensitise MSS cancers to pembrolizumab will be investigated .

3. Application in Colorectal Cancer Research

  • Summary of the Application : ETC-159 is being tested as a monotherapy in MSS colorectal cancer (CRC) patients who have a specific genetic mutation, called “RSPO Fusion”. This mutation is present in about 8% of CRC patients and it activates the Wnt pathway, making these patients sensitive to Wnt inhibitors like ETC-159 .
  • Methods of Application : A diagnostic test designed by EDDC was manufactured and clinically validated at POLARIS @ A*STAR’s Genome Institute of Singapore (GIS). This test will be used to select colorectal cancer patients with RSPO Fusion to participate in the trial .
  • Results or Outcomes : The presence of RSPO Fusion in MSS CRC patients was shown to be a positive predictive biomarker for ETC-159 treatment .

4. Application in Endometrial and Ovarian Cancers

  • Summary of the Application : ETC-159 is being tested in combination with the immune checkpoint inhibitor pembrolizumab in MSS colorectal cancer patients who do not have RSPO fusions, as well as in patients with MSS endometrial and MSS ovarian cancers .
  • Methods of Application : The ability of ETC-159 to sensitise MSS cancers to pembrolizumab is being investigated .
  • Results or Outcomes : The combination of ETC-159 and pembrolizumab has been demonstrated to be synergistic in preclinical studies .

5. Application in Pancreatic Cancer Research

  • Summary of the Application : ETC-159 targets a range of cancers including pancreatic cancers, which contribute to a significant fraction of Singapore’s cancer burden . A subset of these cancers are caused by hyperactivity in a cell signalling pathway known as the Wnt pathway .
  • Methods of Application : The clinical trial uses ETC-159 to block the Wnt pathway so that immune cells can infiltrate the tumour . The trial will also combine ETC-159 with the immune checkpoint inhibitor pembrolizumab to stimulate the immune cells to kill tumour cells .
  • Results or Outcomes : The combination of ETC-159 and pembrolizumab has been demonstrated to be synergistic in preclinical studies .

6. Application in Wnt Pathway-Related Drug Resistance

  • Summary of the Application : It has previously been shown that increased expression of Wnt pathway related genes is associated with drug resistance and exclusion of tumour-killing immune cells in the targeted types of cancers .
  • Methods of Application : The clinical trial uses ETC-159 to block the Wnt pathway so that immune cells can infiltrate the tumour . The trial will also combine ETC-159 with the immune checkpoint inhibitor pembrolizumab to stimulate the immune cells to kill tumour cells .
  • Results or Outcomes : The combination of ETC-159 and pembrolizumab has been demonstrated to be synergistic in preclinical studies .

安全和危害

ETC-159 is considered toxic and is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, immediate medical attention is required .

未来方向

ETC-159 has reached a new developmental milestone in advancing to Phase 1B of clinical trials . For the first time, the efficacy of this drug will be assessed, in addition to its safety in cancer patients . The trial will use ETC-159 to block the Wnt pathway so that immune cells can infiltrate the tumor . The trial is expected to be completed by 2023 at the latest .

属性

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRXIFVSTWXRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide

CAS RN

1638250-96-0
Record name ETC-159
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638250960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETC-159
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L854240DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,060
Citations
M Ng, DSP Tan, V Subbiah, CD Weekes, V Teneggi… - 2017 - ascopubs.org
… ETC-159 C max increased with dose with a mean t 1/2 of 14 hr. Plasma levels of ETC-159 … Conclusions: ETC-159 inhibits Wnt signalling at doses that are well tolerated. β-CTX levels …
Number of citations: 26 ascopubs.org
V Teneggi, M Ng, DS Tan, V Subbiah… - Annals of …, 2016 - annalsofoncology.org
… Background ETC-159 is a small molecule selectively inhibiting … ) and pharmacodynamic (PD) of ETC-159 in patients (pts) with … ETC-159 is administered orally, once every other day in a …
Number of citations: 12 www.annalsofoncology.org
D Tan, M Ng, V Subbiah, W Messersmith… - Annals of …, 2018 - annalsofoncology.org
… ETC-159 is a selective small molecule inhibitor of porcupine. … tolerated dose (MTD) of ETC-159 was 30 mg every other day (qod… We report the interim results of ETC-159 dose escalation …
Number of citations: 11 www.annalsofoncology.org
K Chua, AYL Sim, EYM Yeo, MS Bin Masroni… - International Journal of …, 2023 - mdpi.com
… ETC-159, a PORCN inhibitor that inhibits the extracellular secretion of Wnt, has recently … effect of ETC-159 on OS. Consistent with our hypothesis, we noted that ETC-159 treatment not …
Number of citations: 1 www.mdpi.com
B Madan, Z Ke, N Harmston, SY Ho, AO Frois, J Alam… - Oncogene, 2016 - nature.com
… inhibitor of PORCN, ETC-159. ETC-159 has robust activity in multiple cancer models driven by high Wnt signaling. Most importantly, we have identified that ETC-159 is highly efficacious …
Number of citations: 302 www.nature.com
B Madan, Z Ke, N Harmston, E Petretto, J Hill… - Molecular Cancer …, 2016 - AACR
… We have developed a novel PORCN inhibitor ETC-159, which … ETC-159 reverses Wnt dependent pathology by promoting … , RNA sequencing of these ETC-159 sensitive, Wnt driven …
Number of citations: 1 aacrjournals.org
Z Zhong, S Sepramaniam, XH Chew, K Wood, MA Lee… - Oncogene, 2019 - nature.com
… We investigated the tumor growth inhibition effect of ETC-159 and GDC-0941 combinational treatment in the HPAF-II subcutaneous xenograft mouse model (Fig. 4a, b). As one goal of …
Number of citations: 61 www.nature.com
DSP Tan, MCH Ng, V Subbiah, WA Messersmith… - 2023 - ascopubs.org
… ETC-159 was dosed orally QOD in 21-day cycles (8-24 mg); pembrolizumab was dosed IV at 200 mg Q3W. Day 1 and trough PK were determined for ETC-159 … of ETC-159 in the first …
Number of citations: 0 ascopubs.org
K Borgå, TM Saloranta, A Ruus - Environmental Toxicology and …, 2010 - Wiley Online Library
Climate change is expected to alter environmental distribution of contaminants and their bioaccumulation due to changes in transport, partitioning, carbon pathways, and …
Number of citations: 85 setac.onlinelibrary.wiley.com
B Madan, MJ McDonald, GE Foxa, CR Diegel… - Bone research, 2018 - nature.com
… We evaluated if changes in the dosing schedule of ETC-159 … with ETC-159 mitigated the bone loss seen with ETC-159 alone. … in combination with ETC-159 significantly increased tissue …
Number of citations: 89 www.nature.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。